BenchChemオンラインストアへようこそ!

(2R,3R)-2,3-dimethylmorpholine

DAT Transporter Pharmacology Stereoselectivity CNS Drug Design

(2R,3R)-2,3-Dimethylmorpholine (CAS 1542269-03-3) is a chiral C-substituted morpholine derivative bearing two defined stereocenters at the 2- and 3-positions of the saturated six-membered oxazine ring. With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, this compound belongs to a privileged scaffold class found in numerous FDA-approved drugs and bioactive molecules, where the morpholine core contributes to solubility, metabolic stability, and target-binding interactions.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1542269-03-3
Cat. No. B3322854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2,3-dimethylmorpholine
CAS1542269-03-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C
InChIInChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyLTJFPCBECZHXNS-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2R,3R)-2,3-Dimethylmorpholine CAS 1542269-03-3: Stereochemically Defined Morpholine Building Block for Drug Discovery and Asymmetric Synthesis


(2R,3R)-2,3-Dimethylmorpholine (CAS 1542269-03-3) is a chiral C-substituted morpholine derivative bearing two defined stereocenters at the 2- and 3-positions of the saturated six-membered oxazine ring . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, this compound belongs to a privileged scaffold class found in numerous FDA-approved drugs and bioactive molecules, where the morpholine core contributes to solubility, metabolic stability, and target-binding interactions [1]. The (2R,3R) absolute configuration, confirmed by chiral HPLC analysis, distinguishes this single enantiomer from its three other stereoisomeric forms—(2S,3S), (2S,3R), and (2R,3S)—as well as from racemic and diastereomeric mixtures commonly encountered in the supply chain .

Why (2R,3R)-2,3-Dimethylmorpholine Cannot Be Replaced by a Different Stereoisomer or Racemic Mixture in Scientific Procurement


In the morpholine scaffold family, the spatial arrangement of substituents at chiral centers is a primary determinant of biological target engagement, pharmacokinetic profile, and synthetic downstream utility [1]. The four stereoisomers of 2,3-dimethylmorpholine—although sharing identical molecular formula, molecular weight, and connectivity—exhibit distinct three-dimensional geometries that can produce profoundly different binding affinities, metabolic fates, and pharmacological outcomes [2][3]. Procurement of a racemic or mismatched stereoisomeric form introduces ambiguity into structure-activity relationship (SAR) studies, compromises enantioselective synthesis campaigns, and can invalidate regulatory data packages where stereochemical identity is a critical quality attribute [1]. The quantitative evidence below demonstrates why selection of the (2R,3R) configuration, rather than a cheaper racemic mixture or an alternative stereoisomer, is a prerequisite for reproducible research and development outcomes.

Quantitative Differentiation Evidence for (2R,3R)-2,3-Dimethylmorpholine Against Its Closest Stereoisomeric Analogs


Stereochemistry-Dependent Transporter Activity: 9.2-Fold Difference Between (2S,3S) and (2R,3R) Configurations in the 2,3-Dimethylmorpholine Pharmacophore Class

For the 2,3-dimethylmorpholine pharmacophore class, stereochemical configuration at the 2- and 3-positions dictates the magnitude of pharmacological activity at the human dopamine transporter (hDAT). In phendimetrazine—a 4-phenyl-substituted 2,3-dimethylmorpholine—the (2S,3S)-(+)-enantiomer produces an EC50 of 2.56 ± 0.82 μM at hDAT expressed in Xenopus laevis oocytes, whereas the (2R,3R)-(−)-enantiomer requires a 9.2-fold higher concentration to elicit an equivalent response, with an EC50 of 23.5 μM [1]. This class-level inference establishes that the (2R,3R) and (2S,3S) configurations of 2,3-dimethylmorpholine are not functionally interchangeable; each stereoisomer presents a distinct pharmacological profile that must be controlled for in any study exploring transporter-mediated mechanisms [1].

DAT Transporter Pharmacology Stereoselectivity CNS Drug Design

Systematic Chemical Diversity Yield: 24 Stereochemically Defined Morpholine Scaffolds from Enantiopure Starting Materials Validates the Procurement Value of Single-Isomer (2R,3R)-2,3-Dimethylmorpholine

A 2024 publication in Organic Letters demonstrated the application of Systematic Chemical Diversity (SCD) to produce a complete matrix of 24 C-substituted morpholine acetic acid esters varying systematically in regiochemistry (2,3-; 2,5-; 2,6-; 3,5-; 3,6-) and stereochemistry (relative and absolute configuration) [1]. The synthesis commenced from enantiomerically pure amino acids and amino alcohols, and chiral HPLC analysis confirmed that no erosion of stereoisomeric purity occurred throughout the multi-step synthetic sequence for any of the 24 products [1]. Critically, the absolute stereochemical configuration of the starting material was preserved in the final morpholine building block, meaning that procurement of a single, defined stereoisomer such as (2R,3R)-2,3-dimethylmorpholine is a prerequisite for generating a stereochemically pure downstream compound library [1]. A racemic or stereochemically scrambled starting material would produce a mixture of diastereomers requiring costly and time-consuming chiral chromatographic separation [1].

Fragment-Based Drug Discovery Stereochemical Diversity Medicinal Chemistry Library Design

Physicochemical Property Differentiation: Computed LogP of 0.38 for (2R,3R)-2,3-Dimethylmorpholine Positions It Distinctly from the (2S,3S) Enantiomer for Formulation and Permeability Optimization

Computed physicochemical descriptors generated from the SMILES string C[C@@H]1[C@H](NCCO1)C for (2R,3R)-2,3-dimethylmorpholine include a LogP of 0.3832, a topological polar surface area (TPSA) of 21.26 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors . While the (2S,3S) enantiomer possesses identical computed descriptors in achiral in silico models due to the identical connectivity, experimental physicochemical properties—including solubility, crystal packing, melting point, and specific optical rotation—differ measurably between enantiomers when interacting with chiral environments such as biological membranes, chiral stationary phases, or enantiopure co-formers [1]. The computed LogP of 0.38 places (2R,3R)-2,3-dimethylmorpholine within the optimal range for oral bioavailability (Lipinski-compliant) and distinguishes it from more lipophilic 2,3-dimethylmorpholine derivatives such as N-substituted or 4-aryl variants, which can exhibit LogP values exceeding 2.5 [1].

ADME Prediction Physicochemical Profiling Lead Optimization

Vendor Batch Quality Control: 98% Purity with Orthogonal Analytical Verification (NMR, HPLC, GC) as a Procurement Specification Differentiator

Reputable suppliers including Bidepharm and Leyan offer (2R,3R)-2,3-dimethylmorpholine at a standard purity of 98% with orthogonal analytical verification comprising NMR (structural identity and chemical purity), HPLC (chromatographic purity), and GC (volatile impurity profiling) . The SMILES string C[C@@H]1[C@H](NCCO1)C explicitly encodes the (2R,3R) absolute configuration, and the product specification sheets confirm that chiral HPLC methods are employed to verify enantiomeric excess and ensure the absence of the (2S,3S) enantiomer or the (2S,3R)/(2R,3S) diastereomers . This three-method quality control panel exceeds the industry norm for research-grade chiral building blocks, where single-method purity assessment (HPLC only) is common and may fail to detect co-eluting stereoisomeric impurities .

Analytical Quality Control Chiral Purity Batch Reproducibility

Evidence-Backed Application Scenarios for (2R,3R)-2,3-Dimethylmorpholine in Research and Industrial Procurement


Stereochemically Controlled Fragment Library Construction for CNS Target Screening

Medicinal chemistry groups building fragment-screening libraries around the morpholine pharmacophore should procure (2R,3R)-2,3-dimethylmorpholine as a single, defined stereoisomer to populate the (2R,3R) node of a systematic chemical diversity (SCD) matrix. As demonstrated by Zhou et al. (2024), starting from enantiopure building blocks enables the synthesis of stereochemically pure morpholine derivatives that can be directly screened without post-synthetic chiral resolution [1]. The computed LogP of 0.38 and TPSA of 21.26 Ų position this fragment favorably for CNS target engagement, where balanced solubility and permeability are critical. Substituting a racemic mixture at this stage would introduce stereochemical ambiguity into any screening hit, necessitating deconvolution experiments that delay lead optimization timelines.

Enantioselective Synthesis Campaigns Requiring Defined (2R,3R) Absolute Configuration as a Chiral Auxiliary or Ligand Precursor

The rigid bicyclic-like conformation of the 2,3-disubstituted morpholine ring, combined with the defined (2R,3R) absolute configuration, makes this compound a candidate scaffold for the development of chiral ligands in asymmetric catalysis. As noted in the morpholine synthesis review by Wijtmans et al. (2004), C-substituted morpholines have been employed as chiral auxiliaries in stereoselective transformations [2]. Procurement of the (2R,3R) single enantiomer—rather than the (2S,3S) enantiomer or a racemic mixture—is essential because the stereochemical outcome of any catalytic reaction using a morpholine-derived ligand is dictated by the absolute configuration of the stereogenic centers. The 9.2-fold activity difference observed between (2S,3S) and (2R,3R) configurations in the related phendimetrazine class [3] underscores the magnitude of stereochemistry-dependent effects that can propagate through a synthetic sequence.

Pharmacological Profiling of Stereoisomer-Dependent Transporter Interactions Using (2R,3R)-2,3-Dimethylmorpholine as a Reference Compound

For neuroscience research programs investigating monoamine transporter pharmacology, (2R,3R)-2,3-dimethylmorpholine serves as a stereochemically defined reference compound for head-to-head comparison with the (2S,3S) enantiomer. The phendimetrazine enantiomer study by Sandtner et al. (2016) established that the (2R,3R) configuration of the 2,3-dimethylmorpholine pharmacophore yields an EC50 of 23.5 μM at hDAT, compared to 2.56 ± 0.82 μM for the (2S,3S) configuration [3]. By procuring both enantiomers as analytically verified single isomers (98% purity, chiral HPLC-validated), researchers can conduct paired electrophysiological or radioligand binding experiments that directly quantify the stereochemical contribution to transporter affinity, without confounding by diastereomeric impurities.

Quality Control Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

Analytical chemistry laboratories developing chiral HPLC methods for the separation of 2,3-dimethylmorpholine stereoisomers can utilize (2R,3R)-2,3-dimethylmorpholine (98% purity, NMR + HPLC + GC verified ) as a retention time marker for the (R,R) enantiomer peak. The compound's zero rotatable bonds and rigid morpholine ring structure produce sharp, well-resolved peaks on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA) under normal-phase conditions (heptane/EtOH or heptane/iPrOH mobile phases), as validated in the SCD study where chiral HPLC confirmed enantiomeric purity for all 24 morpholine products [1]. This application leverages the batch-to-batch consistency of the 98% purity specification to ensure reproducible chromatographic method performance across multiple analytical runs.

Quote Request

Request a Quote for (2R,3R)-2,3-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.